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Compound of Interest

3-{[(Benzyloxy)carbonyllamino}-3-
Compound Name:
phenylpropanoic acid

Cat. No.: B146224

In the landscape of medicinal chemistry and peptide science, the strategic modification of
amino acid backbones offers a powerful tool for modulating biological activity, enhancing
stability, and generating novel therapeutic candidates. While a-amino acids form the
fundamental basis of natural proteins, their f-homologues, or 3-amino acids, have emerged as
exceptionally valuable building blocks. B-Amino acids, characterized by the placement of the
amino group on the second carbon from the carboxyl function, impart unique conformational
constraints and, critically, confer remarkable resistance to proteolytic degradation by common
peptidases.[1]

This guide focuses on a particularly important derivative: N-(Benzyloxycarbonyl)--phenyl-3-
alanine, a molecule that combines the structural features of a 3-amino acid with a key aromatic
moiety and a classical amine-protecting group. The presence of the phenyl group provides a
scaffold for diverse pharmacomodulation, while the N-benzyloxycarbonyl (Cbz or Z) group, a
cornerstone of peptide synthesis since its introduction by Bergmann and Zervas, enables its
controlled incorporation into larger, complex molecules.[2]

This document serves as a technical resource for researchers, chemists, and drug
development professionals, providing in-depth information on the structure, properties,
synthesis, and critical applications of this versatile chemical entity.

Chemical Structure:
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Figure 1: Chemical structure of N-
(Benzyloxycarbonyl)-B-phenyl-3-alanine.

Core Chemical and Physical Properties

The utility of any chemical building block begins with a fundamental understanding of its
physical and chemical properties. N-Cbz-[3-phenyl-(3-alanine is typically a white to off-white
crystalline solid, exhibiting solubility in many common organic solvents such as methanol, ethyl
acetate, and acetic acid, while being sparingly soluble in water.[2]

Property Value Source
3-
IUPAC Name (((Benzyloxy)carbonyl)amino)- Derived

3-phenylpropanoic acid

Molecular Formula C17H17NOa4 Derived

Molecular Weight 299.32 g/mol Derived

Cbz-B-Phe-OH, Z-3-Phe-OH,
Common Synonyms ) N/A
N-Cbz-3-phenyl-B-alanine

White to off-white crystalline
Appearance id [2][3]
soli

Soluble in methanol, ethyl
Solubility acetate; sparingly soluble in [2]

water

) ) Typically in the range of 85-87
Melting Point [3]
°C (for the a-analog)
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Spectroscopic and Structural Elucidation

Rigorous structural confirmation is paramount in synthesis and drug development. The
combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of N-
Cbz-B-phenyl-B-alanine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the precise connectivity and chemical environment of each atom in
the molecule's carbon-hydrogen framework.[5]

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
each unique proton environment. Key signals include:

o A multiplet between 7.20-7.40 ppm integrating to 10 protons, corresponding to the two
phenyl rings (one from the Cbz group and one at the (3-position).

o Asinglet at approximately 5.10 ppm for the two benzylic protons (CHz) of the Cbz group.

o A multiplet for the methine proton (CH) at the 3-position, coupled to both the a-protons and
the NH proton.

o A pair of diastereotopic multiplets for the two a-protons (CHz), due to the adjacent chiral
center.

o Asignal for the carbamate proton (NH), which may be broad and its chemical shift can be
solvent-dependent.

o Abroad singlet for the carboxylic acid proton (OH), typically downfield (>10 ppm).
e 13C NMR: The carbon spectrum will corroborate the structure with signals for:

o Two carbonyl carbons (one from the carbamate, one from the carboxylic acid) between
155-175 ppm.

o A series of signals in the aromatic region (127-140 ppm).

o A signal for the benzylic carbon of the Cbz group around 67 ppm.
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o Signals for the B-carbon (methine) and a-carbon (methylene).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]
Expected characteristic absorption bands include:

e ~3300 cm~: N-H stretch of the carbamate.

e ~3030 cm~: Aromatic C-H stretches.

e ~1710 cm~1: C=0 stretch of the carboxylic acid.
e ~1690 cm~: C=0 stretch of the carbamate.

e ~1530 cm~1: N-H bend.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns.[5]

e Molecular lon (M+): The expected molecular ion peak would be at m/z = 299.

¢ High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental
composition of C17H17NOa.[4]

o Key Fragmentation: Common fragmentation patterns would include the loss of the benzyl
group (m/z 91) or the entire benzyloxycarbonyl group.

Synthesis and Manufacturing Strategies

The synthesis of N-Cbz-B-phenyl--alanine can be approached logically by first constructing
the core B-phenyl-B-alanine backbone, followed by the standard protection of the amine
functionality.

Synthesis of the B-Phenyl-B-alanine Backbone
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Historically, one of the primary methods to access B-phenylalanine derivatives was the
Rodionow-Johnson reaction.[1] This involves the condensation of malonic acid with
benzaldehyde in the presence of an ammonia source, such as ammonium acetate.[1] While
effective, this method can produce byproducts. Modern advancements have led to the
development of more sophisticated and enantioselective methods. Asymmetric syntheses,
often employing transition metal catalysts like rhodium, allow for the preparation of specific
enantiomers of the -amino acid, which is critical for pharmaceutical applications.[1]

Synthesis of 3-Phenyl-B-alanine Core

. . Ammonia Source
Benzaldehyde Malonic_Acid (e.., NH40AC)

ondensation &
Decarboxylation

N-Protection Step

Benzyl Chloroformate
(Cbz-ClI)

Aqueous Base
(e.g., NaOH)

B-Phenyl-B-alanine
(Racemic or Enantiopure)

N-Cbz-B-phenyl-f-alanine
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General Synthetic Workflow for N-Cbz--phenyl--alanine.

Detailed Protocol: N-Protection via Schotten-Baumann
Reaction

This protocol describes the protection of the amino group of 3-phenyl-B-alanine using benzyl
chloroformate under basic conditions. This self-validating procedure relies on the differential
solubility of the starting material, reagent, and product to drive purification.

Materials:

» [-Phenyl-B-alanine

¢ Benzyl chloroformate (Cbz-Cl)

e 2 M Sodium Hydroxide (NaOH) solution

e 2 N Hydrochloric Acid (HCI)

o Ethyl acetate

¢ Diethyl ether

e Magnesium sulfate (MgS0Oa4) or Sodium sulfate (NazSOa)
« Ice bath, magnetic stirrer, separatory funnel

Procedure:

¢ Dissolution: Dissolve the (3-phenyl-B-alanine starting material in 2 M agueous NaOH in a
flask and cool the solution to 0 °C using an ice bath with gentle stirring. The base
deprotonates the carboxylic acid and ensures the amino group remains a free, potent
nucleophile.[6]

e Acylation: While maintaining the temperature between 0-5 °C, add benzyl chloroformate
dropwise. Concurrently, add a second portion of 2 M NaOH solution to neutralize the HCI
byproduct that is formed, ensuring the reaction mixture remains alkaline (pH > 8).[6][7]
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer
chromatography (TLC) to confirm the consumption of the starting material.

Workup - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel.
Wash with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl
alcohol byproduct. Discard the organic layers.[6]

Workup - Product Isolation: Cool the remaining aqueous layer in an ice bath and carefully
acidify to pH 2-4 with 2 N HCI. The desired N-Cbz protected product, now protonated and
less water-soluble, will precipitate out as a white solid or oil.[7]

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x). The
organic layers now contain the desired product.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSQOa or
Naz=SO0s, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to
yield the crude N-Cbz-f3-phenyl-B-alanine.[6]

Purification: The product can be further purified by recrystallization, typically from a solvent
system like ethyl acetate/hexane, to yield a pure, crystalline solid.[6]

Applications in Research and Drug Development

The utility of N-Cbz-3-phenyl-B-alanine stems from its dual nature: it is both a conformationally
unique amino acid and a readily deployable component in stepwise chemical synthesis.

Keystone Role in Peptide Synthesis

The Cbz group is a foundational amine protecting group in solution-phase peptide synthesis.[2]
Its primary function is to prevent the nucleophilic amine of one amino acid from engaging in
unwanted side reactions while its carboxylic acid is activated for coupling with another amino
acid.[2]

o Coupling: The carboxylic acid of N-Cbz-B-phenyl-B-alanine is activated using a coupling
agent (e.g., DCC, HBTU). This activated species then reacts with the free N-terminus of a
growing peptide chain to form a new peptide bond.
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o Deprotection: A key advantage of the Cbz group is its stability to mildly acidic and basic
conditions, allowing for orthogonal protection strategies. It is cleanly and efficiently removed
under neutral conditions via catalytic hydrogenolysis (Hz gas with a Palladium catalyst),
yielding a free amine, toluene, and carbon dioxide, which are easily removed.[2]

Cbz-Protected Hz, Pd/C
N-Cbz-B-phenyl-B-alanine Dipeptide
- __________________ N_ el(t_c-yslg __________________________________ @
DCC/HBTU
Peptide Chain
(with free N-terminus)

Click to download full resolution via product page

Role of N-Cbz-[3-phenyl-B-alanine in a Peptide Synthesis Cycle.

Scaffold for Peptidomimetics and Therapeutics

B-phenylalanine derivatives (3-PADs) are structurally analogous to natural a-amino acids,
allowing them to be recognized by biological systems. However, their altered backbone makes
them poor substrates for proteases, significantly increasing their in-vivo stability.[1] This
property makes them ideal scaffolds for peptidomimetics.

Furthermore, B-PADs serve as crucial intermediates in the industrial synthesis of approved
drugs and are central to the discovery of new therapeutic agents across multiple disease
areas:

 Antivirals: The core structure is found in drugs like the HIV entry inhibitor Maraviroc, which
targets the CCRS5 receptor.[1]

e Oncology: Derivatives have been identified as inhibitors of eEF2K (Eukaryotic Elongation
Factor-2 Kinase), a target involved in tumor angiogenesis and resistance in breast cancer.[1]

o Neurodegenerative Disease: The -PAD scaffold has been used to synthesize molecules
that target amyloid aggregation, a hallmark of Alzheimer's disease.[1]

Conclusion and Future Perspectives
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N-(Benzyloxycarbonyl)-3-phenyl-3-alanine is more than a simple protected amino acid; it is a
versatile and powerful building block for chemical and pharmaceutical innovation. Its unique
combination of a protease-resistant 3-amino acid backbone, a modifiable phenyl group, and a
classically removable protecting group ensures its continued relevance in drug discovery.

Future developments will likely focus on more sustainable and efficient synthetic routes. The
emergence of biocatalytic pathways, using engineered enzymes like 3-Amino Acid
Dehydrogenase (3-AADH), represents a promising green alternative to traditional chemical
methods.[1] These enzymatic processes offer high enantioselectivity under mild, aqueous
conditions, aligning with the growing imperative for environmentally responsible manufacturing
in the pharmaceutical industry.[8][9] As the demand for complex, stable, and biologically active
molecules grows, the strategic application of scaffolds like N-Cbz-3-phenyl-f3-alanine will
remain central to the advancement of medicinal science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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